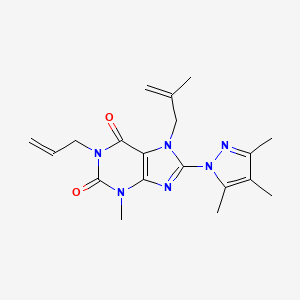![molecular formula C17H13BrN4O B2536229 N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide CAS No. 2418659-81-9](/img/structure/B2536229.png)
N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-Bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide” is a complex organic compound. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this indazole ring is an acetamide group (CONH2), which is a functional group consisting of a carbonyl group (C=O) and an amine (NH2). The molecule also contains a cyanomethyl group (-CH2CN), which consists of a carbon atom triple-bonded to a nitrogen atom (the cyano group) and a single bond to a methylene group (CH2). Finally, the molecule has a bromophenyl group, which is a phenyl ring (a derivative of benzene) with a bromine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indazole ring might be formed through a cyclization reaction, while the acetamide group could be introduced through an acylation reaction. The cyanomethyl group might be added through a cyanation reaction, and the bromophenyl group could be introduced through a bromination reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The indazole ring system is aromatic, meaning it has a stable, delocalized electron cloud. The acetamide group would introduce polarity to the molecule, as would the cyanomethyl group. The bromophenyl group would add significant weight to the molecule due to the high atomic weight of bromine .Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced through a nucleophilic aromatic substitution reaction. The acetamide group could undergo hydrolysis to form an acid and an amine. The cyanomethyl group could be reduced to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of an aromatic ring system, a polar acetamide group, a cyanomethyl group, and a bromophenyl group would likely make the compound relatively heavy and polar. This could affect its solubility, boiling point, melting point, and other physical properties .Direcciones Futuras
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also involve studying its interactions with biological targets and its potential uses in medicine or other fields .
Propiedades
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-2-indazol-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-14-6-3-5-12(8-14)16(9-19)20-17(23)11-22-10-13-4-1-2-7-15(13)21-22/h1-8,10,16H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEAQKOFGVLLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)CC(=O)NC(C#N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

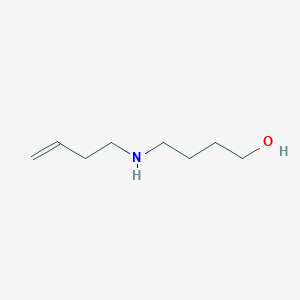

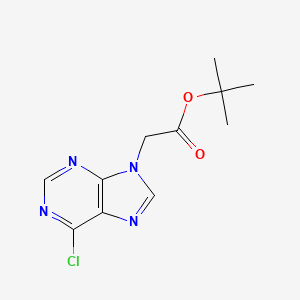
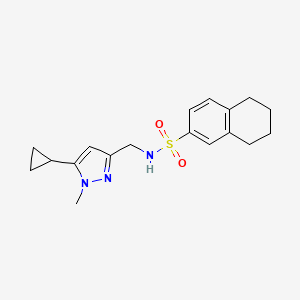
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2536150.png)
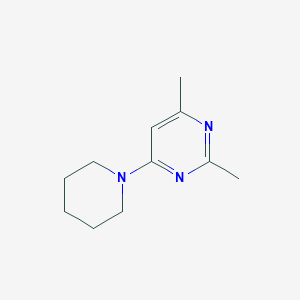
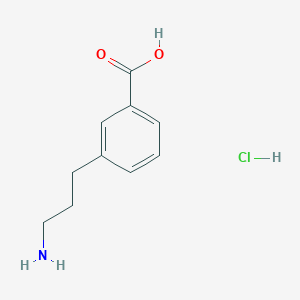
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)
![Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2536158.png)

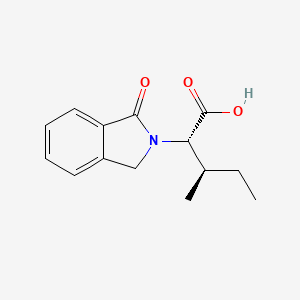
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2536166.png)
